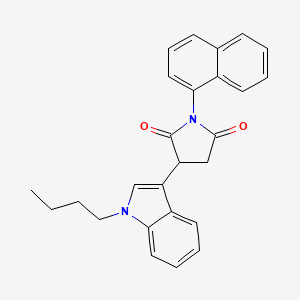
3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features an indole, naphthalene, and pyrrolidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Naphthalene Moiety: The naphthalene ring can be introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Studied for potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- 3-(1-ethyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
898053-46-8 |
|---|---|
Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(1-butylindol-3-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H24N2O2/c1-2-3-15-27-17-22(20-12-6-7-13-23(20)27)21-16-25(29)28(26(21)30)24-14-8-10-18-9-4-5-11-19(18)24/h4-14,17,21H,2-3,15-16H2,1H3 |
InChI Key |
YWPADBDOTHBBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















